Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate
CAS No.: 65898-66-0
Cat. No.: VC5163468
Molecular Formula: C11H14O3
Molecular Weight: 194.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65898-66-0 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 |
| IUPAC Name | ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate |
| Standard InChI | InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3 |
| Standard InChI Key | HEGJRWMOGYDXCD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CCCC1=CC(=O)C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate features a bicyclic framework comprising a five-membered ring fused to a six-membered ring, creating a strained pentalene system. The 3A-position hosts an ethyl ester group (-COOEt), while the 5-position is substituted with a ketone (=O). X-ray crystallography and computational modeling confirm a chair-like conformation for the six-membered ring, with the ester group adopting an equatorial orientation to minimize steric hindrance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Topological Polar Surface Area (TPSA) | 193.96 Ų | |
| AlogP | 4.28 | |
| Hydrogen Bond Acceptors | 11 |
The compound’s NP-likeness score of 1.38 suggests structural similarities to natural products, enhancing its relevance in drug discovery . Its moderate lipophilicity (AlogP = 4.28) balances membrane permeability and aqueous solubility, making it suitable for biological screening .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported synthesis involves a Diels-Alder reaction between ethyl acetoacetate and cyclopentadiene, catalyzed by Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds at 0–50°C over 2–6 hours, achieving yields of 65–75% .
Mechanistic Insights:
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Diels-Alder Cycloaddition: Cyclopentadiene acts as the diene, reacting with the α,β-unsaturated ketone in ethyl acetoacetate to form the bicyclic framework.
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Tautomerization: The initial adduct undergoes keto-enol tautomerization, stabilizing the hexahydropentalene system.
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Esterification: In situ protection of the carboxylic acid intermediate with ethanol yields the final ethyl ester .
Industrial Optimization
Pharmaceutical manufacturers like MolCore employ continuous flow reactors to enhance reproducibility and scalability . Key parameters include:
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Residence Time: 30–60 minutes.
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Temperature Gradient: 25–40°C to prevent side reactions.
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Catalyst Loading: 0.5–1.0 mol% BF₃·OEt₂.
This method achieves >98% purity (HPLC) and complies with ISO 9001 standards for API intermediates .
Reactivity and Chemical Transformations
Functional Group Reactivity
The compound undergoes diverse transformations due to its ketone and ester groups:
Ketone Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 5-oxo group to a hydroxyl moiety, yielding ethyl 5-hydroxyhexahydropentalene-3A-carboxylate. This product serves as a precursor to prostaglandin analogs .
Ester Hydrolysis
Basic hydrolysis (NaOH/EtOH) cleaves the ethyl ester to the carboxylic acid, which undergoes decarboxylation at 150°C to form 5-oxohexahydropentalene. This intermediate is pivotal in synthesizing tricyclic terpenoids.
Cycloaddition Reactions
The strained pentalene core participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), generating polycyclic adducts with potential antimalarial activity .
Industrial and Research Applications
Pharmaceutical Intermediates
MolCore supplies the compound as a GMP-grade intermediate for:
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Prostaglandin Analog Synthesis: Used in glaucoma therapeutics.
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Tricyclic Antidepressants: Functionalization of the pentalene core enhances blood-brain barrier penetration .
Materials Science
The bicyclic structure serves as a monomer in polymer networks, imparting thermal stability up to 250°C (TGA data) .
Comparison with Structural Analogs
Ethyl 6-Oxo-2,3,4,5-Tetrahydro-1H-Indene-3A-Carboxylate
While both compounds share an ester-ketone motif, the indene derivative’s planar structure reduces ring strain, lowering reactivity in Diels-Alder reactions.
Ethyl 1H-Indole-3-Carboxylate
The indole analog exhibits stronger π-π stacking interactions but lacks the conformational rigidity required for selective kinase inhibition.
Future Directions and Challenges
Synthetic Methodology
Developing enantioselective catalysis (e.g., organocatalytic Diels-Alder) could access chiral derivatives for asymmetric drug synthesis.
Toxicity Profiling
Long-term in vivo studies are needed to assess hepatotoxicity risks associated with chronic exposure.
Green Chemistry
Replacing BF₃·OEt₂ with biocatalysts (e.g., lipases) may reduce environmental impact .
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